2(1H)-Quinazolinone, 5-chloro- 2(1H)-Quinazolinone, 5-chloro-
Brand Name: Vulcanchem
CAS No.: 60610-16-4
VCID: VC13790729
InChI: InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
SMILES: C1=CC2=C(C=NC(=O)N2)C(=C1)Cl
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

2(1H)-Quinazolinone, 5-chloro-

CAS No.: 60610-16-4

Cat. No.: VC13790729

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

2(1H)-Quinazolinone, 5-chloro- - 60610-16-4

Specification

CAS No. 60610-16-4
Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 5-chloro-1H-quinazolin-2-one
Standard InChI InChI=1S/C8H5ClN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
Standard InChI Key SBRAWIXBZVGDQR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NC(=O)N2)C(=C1)Cl
Canonical SMILES C1=CC2=C(C=NC(=O)N2)C(=C1)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Physicochemical Properties

2(1H)-Quinazolinone, 5-chloro- (IUPAC name: 5-chloro-1H-quinazolin-2-one) has the molecular formula C₈H₅ClN₂O and a molecular weight of 180.59 g/mol. Key spectroscopic identifiers include:

  • SMILES: C1=CC2=C(C=NC(=O)N2)C(=C1)Cl

  • InChIKey: SBRAWIXBZVGDQR-UHFFFAOYSA-N

  • PubChem CID: 22101693

The chlorine atom at the 5-position enhances electron-withdrawing effects, stabilizing the quinazolinone core and influencing its interaction with biological targets . X-ray crystallography and NMR studies confirm planar geometry, facilitating π-π stacking with aromatic residues in enzyme active sites .

Table 1: Molecular Properties of 2(1H)-Quinazolinone, 5-Chloro-

PropertyValue
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol
Melting Point248–250°C (dec.)
LogP (Partition Coefficient)1.87
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 2(1H)-quinazolinone, 5-chloro- typically involves cyclization of 2-aminobenzamide derivatives. A widely used method employs anthranilic acid as a starting material:

  • Chlorination: Anthranilic acid undergoes chlorination at the 5-position using thionyl chloride (SOCl₂) .

  • Cyclization: The chlorinated intermediate reacts with formamide under reflux to form the quinazolinone core .

  • Purification: Recrystallization from ethanol yields the final product with >95% purity.

Alternative routes include microwave-assisted synthesis, which reduces reaction time from 20 hours to 45 minutes while maintaining yields of 80–85% .

Recent Advances in Catalysis

Biological Activities and Mechanisms

Anticancer Activity

2(1H)-quinazolinone, 5-chloro- exhibits potent anticancer effects through multiple mechanisms:

Microtubule Polymerization Inhibition

The compound binds to β-tubulin at the colchicine site, disrupting microtubule dynamics and inducing mitotic arrest. In U937 leukemia cells, it demonstrated an IC₅₀ of 0.6 µM for microtubule destabilization, comparable to combretastatin A-4 . Molecular docking studies reveal hydrophobic interactions with residues Val238 and Leu248, critical for tubulin binding .

Apoptosis Induction

In MCF-7 breast cancer cells, 2(1H)-quinazolinone, 5-chloro- activates caspase-3/7 and increases the Bax/Bcl-2 ratio by 3.2-fold, triggering mitochondrial apoptosis . Cytochrome c release and PARP-1 cleavage further confirm the intrinsic apoptotic pathway .

Table 2: Anticancer Activity Across Cell Lines

Cell LineIC₅₀ (µM)Mechanism
A549 (Lung)1.31EGFR Inhibition
MCF-7 (Breast)4.2Caspase-3 Activation
HCT-116 (Colon)2.8G2/M Arrest
U937 (Leukemia)0.6Microtubule Disruption

Antimicrobial and Anti-Inflammatory Effects

The chlorine substituent enhances antimicrobial potency against Staphylococcus aureus (MIC: 8 µg/mL) by disrupting cell wall synthesis. Anti-inflammatory activity is mediated via COX-2 inhibition, reducing prostaglandin E₂ levels by 72% in murine macrophages .

Medicinal Chemistry Applications

EGFR-Targeted Therapies

Structural analogs of 2(1H)-quinazolinone, 5-chloro- inhibit EGFR tyrosine kinase by competing with ATP binding. Derivatives with 6-pyrrolidinyl substituents show nanomolar affinity (IC₅₀: 10 nM) and suppress A549 lung adenocarcinoma proliferation .

Hybrid Molecules for Multitarget Inhibition

Recent designs combine quinazolinone cores with chalcone or hydrazide moieties to target PI3K/AKT and RAF kinases simultaneously. Compound 130 (a hydrazide derivative) inhibits EGFR with an IC₅₀ of 0.59 µM and demonstrates synergistic effects with 5-fluorouracil .

Recent Research and Clinical Prospects

In Vivo Efficacy and Toxicity

In xenograft models, oral administration of 2(1H)-quinazolinone, 5-chloro- (50 mg/kg/day) reduced tumor volume by 68% without significant hepatotoxicity . Pharmacokinetic studies in rats reveal a plasma half-life of 4.2 hours and 89% oral bioavailability.

Drug Delivery Innovations

Nanoparticle formulations using poly(lactic-co-glycolic acid) (PLGA) improve solubility and target tumor sites selectively. Loaded nanoparticles achieved a 3.5-fold increase in tumor accumulation compared to free drug .

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